Rev 2'-O-MOE-5MeC(Bz)-5'-amidite

Description

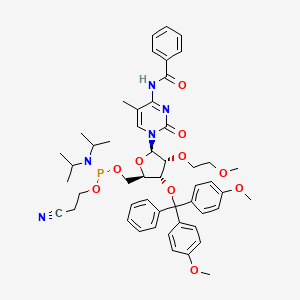

Rev 2'-O-MOE-5MeC(Bz)-5'-amidite is a chemically modified nucleoside phosphoramidite used in oligonucleotide synthesis. Its structure features:

Properties

Molecular Formula |

C50H60N5O10P |

|---|---|

Molecular Weight |

922.0 g/mol |

IUPAC Name |

N-[1-[(2R,3R,4R,5R)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-5-[[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxymethyl]-3-(2-methoxyethoxy)oxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]benzamide |

InChI |

InChI=1S/C50H60N5O10P/c1-34(2)55(35(3)4)66(62-29-15-28-51)63-33-43-44(65-50(38-18-13-10-14-19-38,39-20-24-41(59-7)25-21-39)40-22-26-42(60-8)27-23-40)45(61-31-30-58-6)48(64-43)54-32-36(5)46(53-49(54)57)52-47(56)37-16-11-9-12-17-37/h9-14,16-27,32,34-35,43-45,48H,15,29-31,33H2,1-8H3,(H,52,53,56,57)/t43-,44-,45-,48-,66?/m1/s1 |

InChI Key |

LGQSXYUXQBROPP-GICDFOIUSA-N |

Isomeric SMILES |

CC1=CN(C(=O)N=C1NC(=O)C2=CC=CC=C2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(N(C(C)C)C(C)C)OCCC#N)OC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OCCOC |

Canonical SMILES |

CC1=CN(C(=O)N=C1NC(=O)C2=CC=CC=C2)C3C(C(C(O3)COP(N(C(C)C)C(C)C)OCCC#N)OC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OCCOC |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of Rev 2'-O-MOE-5MeC(Bz)-5'-amidite

Overview of Structural Features Relevant to Synthesis

- Nucleobase: 5-methylcytidine with N4-benzoyl protection to prevent undesired side reactions during synthesis.

- Sugar Modification: 2'-O-methoxyethyl (MOE) group on the ribose sugar.

- 5'-Hydroxyl Protection: Dimethoxytrityl (DMT) group.

- 3'-Phosphoramidite: 3'-O-(2-cyanoethyl) diisopropylaminophosphoramidite for coupling during oligonucleotide synthesis.

Synthetic Strategy for 2'-O-MOE Ribonucleosides

The preparation of 2'-O-MOE modified ribonucleosides, including cytidine derivatives, follows two main practical approaches, distinguished by the nucleobase type (pyrimidine vs. purine):

Pyrimidine Route (Applicable to Cytidine)

- Starting Material: 2,2'-anhydrouridine.

- Key Step: Nucleophilic ring opening of the 2,2'-anhydrouridine by aluminum 2-methoxyethoxide.

- This reaction selectively introduces the 2'-O-MOE group with correct stereochemistry.

- Conversion to Cytidine: The 2'-O-MOE uridine intermediate is converted to cytidine by:

- 4-nitrophenylation of the nucleobase,

- 3',5'-trimethylsilylation to protect hydroxyl groups,

- Treatment with aqueous ammonia to convert uracil to cytosine.

- Protection: N4-benzoylation of the cytosine base to prevent side reactions.

This method ensures regioselective and stereoselective installation of the 2'-O-MOE group on the ribose of cytidine.

Purine Route (Not directly applicable here but informative)

- Protection: Use of bis-silylating agents like methylene bis(diisopropylsilyl)chloride (MDPS) to protect 5' and 3' hydroxyls.

- Alkylation: Treatment with 2-methoxyethyl bromide in the presence of sodium hexamethyldisilazide (NaHMDS) to selectively alkylate the 2'-OH.

- Deprotection: Removal of silyl protecting groups by tetrabutylammonium fluoride (TBAF).

Protection and Activation Steps for Phosphoramidite Formation

After the 2'-O-MOE modification and nucleobase protection:

- 5'-Hydroxyl Protection: The 5'-OH group is protected by dimethoxytrityl chloride (DMT-Cl) to give the 5'-O-DMT derivative.

- Phosphitylation: The 3'-OH is converted into the phosphoramidite by reaction with 2-cyanoethyl N,N-diisopropylchlorophosphoramidite under basic conditions (e.g., diisopropylethylamine).

This yields the final phosphoramidite compound suitable for automated oligonucleotide synthesis.

Detailed Reaction Scheme Summary

| Step No. | Reaction Description | Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Ring opening of 2,2'-anhydrouridine with aluminum 2-methoxyethoxide | Aluminum 2-methoxyethoxide, solvent (e.g., THF) | Regio- and stereoselective 2'-O-MOE installation on uridine |

| 2 | Conversion of 2'-O-MOE uridine to cytidine | 4-nitrophenylation, 3',5'-trimethylsilylation, aqueous ammonia | Uridine base converted to cytosine base |

| 3 | N4-benzoylation of cytosine base | Benzoyl chloride, base (e.g., pyridine) | Protects exocyclic amine to prevent side reactions |

| 4 | 5'-O-DMT protection | Dimethoxytrityl chloride, base | Protects 5'-OH for selective phosphitylation |

| 5 | Phosphitylation of 3'-OH | 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, base (e.g., DIPEA) | Formation of 3'-phosphoramidite for oligo synthesis |

Research Findings and Analytical Data

- The pioneering synthesis of 2'-O-MOE ribonucleosides was first reported in 1995, establishing the aluminum 2-methoxyethoxide ring opening method.

- The 2'-O-MOE modification significantly improves nuclease resistance and duplex stability compared to 2'-O-methyl analogs.

- The benzoyl protection on the cytosine base is critical to avoid undesired methylation or side reactions during 2'-O-MOE installation and subsequent steps.

- The final phosphoramidite product has a molecular formula of C50H60N5O10P and molecular weight of 922.01 g/mol, consistent with the protected 5-methylcytidine bearing 2'-O-MOE and DMT groups.

Summary Table of Key Physical and Chemical Properties

| Property | Value/Description |

|---|---|

| Chemical Name | N4-Benzoyl-5'-O-DMTr-2'-O-(2-methoxyethyl)-5-methylcytidine-3'-CE phosphoramidite |

| Molecular Formula | C50H60N5O10P |

| Molecular Weight | 922.01 g/mol |

| CAS Number | 163759-94-2 |

| Key Functional Groups | 2'-O-methoxyethyl, N4-benzoyl, 5'-O-DMT, 3'-phosphoramidite |

| Usage | Building block for antisense oligonucleotide synthesis |

| Synthesis Highlights | Aluminum 2-methoxyethoxide ring opening of 2,2'-anhydrouridine, benzoylation, DMT protection, phosphitylation |

Chemical Reactions Analysis

Types of Reactions

N4-Benzoyl-3’-O-(4,4’-dimethoxytrityl)-2’-deoxycytidine undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: Reduction reactions can be used to remove protective groups or modify the nucleoside structure.

Substitution: Substitution reactions can introduce different functional groups at specific positions on the nucleoside

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The reaction conditions are carefully controlled to achieve the desired modifications without degrading the nucleoside .

Major Products Formed

The major products formed from these reactions include various protected and deprotected nucleosides, which are used in the synthesis of oligonucleotides for research and therapeutic applications .

Scientific Research Applications

Therapeutic Applications

Rev 2'-O-MOE-5MeC(Bz)-5'-amidite is utilized in several therapeutic contexts:

- Antisense Oligonucleotides : The compound is incorporated into antisense oligonucleotides to modulate gene expression by binding to complementary RNA sequences. This interaction can lead to RNase H-mediated degradation of target mRNA, effectively silencing gene expression .

- siRNA Formulations : It enhances the stability and efficacy of siRNA molecules, which are crucial for gene silencing applications in therapeutic settings. The incorporation of this compound into siRNA increases binding affinity to target RNA sequences, thereby improving the therapeutic potential of these agents .

- Improved Binding Affinity : Studies have shown that oligonucleotides modified with this compound exhibit enhanced interactions with RNA-binding proteins and enzymes, resulting in increased target specificity and reduced off-target effects.

Case Studies and Research Findings

Numerous studies have documented the effectiveness of this compound in various experimental settings:

- A study demonstrated that modifications with this compound led to improved efficacy in antisense therapies, showing a significant reduction in off-target effects while maintaining high target specificity .

- Research has indicated that incorporating this compound into siRNA formulations resulted in enhanced cellular uptake and improved silencing efficiency compared to unmodified siRNAs .

Mechanism of Action

The mechanism of action of N4-Benzoyl-3’-O-(4,4’-dimethoxytrityl)-2’-deoxycytidine involves its incorporation into oligonucleotides during synthesis. The protective groups prevent unwanted side reactions, ensuring the correct sequence of nucleotides is formed. Once the synthesis is complete, the protective groups are removed, and the oligonucleotide can be used in various applications .

Comparison with Similar Compounds

Key Properties :

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₅₀H₆₀N₅O₁₀P | |

| Molecular Weight | 922.01 g/mol | |

| CAS Number | 163759-94-2 | |

| LogP | 9.98 | |

| Therapeutic Application | Indolent lymphoid malignancies |

The compound inhibits DNA synthesis and induces apoptosis in cancer cells, making it valuable in oncology research .

Structural and Functional Differences

a) Rev 2’-O-MOE-A(Bz)-5’-amidite (T75210)

- Base Substitution : Adenine (A) replaces 5MeC.

- Impact : Alters base-pairing specificity (A pairs with thymine/uracil instead of guanine).

- Therapeutic Use : Similar broad antitumor activity but targets different genetic sequences .

b) 2'-O-MOE-5-Me-C(Bz) (GC66713)

- Missing Amidite Group : Lacks the 5'-amidite moiety, limiting its use in automated oligonucleotide synthesis.

- Application : Primarily used in nucleotide analogs for enzymatic studies rather than therapeutic development .

c) Rev dC(Bz)-5'-amidite (T75226)

- Lack of MOE and 5MeC : Uses unmodified deoxycytidine (dC) instead of 5MeC.

- Impact : Reduced RNA-binding affinity and nuclease resistance compared to the MOE-modified variant .

d) LNA-A(Bz) amidite (GC66659)

- Locked Nucleic Acid (LNA) Backbone : Provides superior binding affinity but higher synthesis complexity.

- Comparison : MOE modifications offer a balance between affinity and ease of synthesis .

Pharmacological and Physicochemical Properties

| Compound | LogP | Solubility | Nuclease Resistance | Target Affinity |

|---|---|---|---|---|

| Rev 2'-O-MOE-5MeC(Bz)-5'-amidite | 9.98 | Low | High | High (5MeC) |

| Rev dC(Bz)-5'-amidite | 7.2* | Moderate | Low | Moderate |

| 2'-O-MOE-A(Bz)-5’-amidite | 8.5* | Low | High | High (A) |

| LNA-A(Bz) amidite | 10.5* | Very Low | Very High | Very High |

*Estimated based on structural analogs .

- Lipophilicity : The high LogP of this compound (9.98) suggests improved cell membrane permeability but may require formulation adjustments for in vivo use .

- Stability: Benzoyl protection prevents undesired side reactions during synthesis, unlike acetyl or phenoxycarbonyl groups used in other amidites (e.g., Pac-dC amidite) .

Therapeutic Performance

- Efficacy: In indolent lymphoid malignancies, this compound outperforms non-MOE analogs (e.g., Rev dC(Bz)-5'-amidite) due to prolonged target engagement from enhanced nuclease resistance .

- Safety : MOE modifications reduce off-target effects compared to LNAs, which can exhibit toxicity at high doses .

Q & A

Q. What are the critical steps for synthesizing Rev 2'-O-MOE-5MeC(Bz)-5'-amidite with high purity, and how can side reactions be minimized during oligonucleotide assembly?

Methodological Answer:

- Synthesis Protocol : Use solid-phase synthesis with controlled coupling times (e.g., 3–5 minutes) and optimized activator reagents (e.g., 1H-tetrazole or DCI) to minimize depurination .

- Purity Control : Employ reverse-phase HPLC with a C18 column and a gradient of acetonitrile/0.1 M TEAA buffer for purification. Monitor for common impurities like truncated sequences or deprotected byproducts .

- Side Reaction Mitigation : Pre-activate the amidite with 5-ethylthio-1H-tetrazole (ETT) to reduce oxidation side products. Use anhydrous acetonitrile to prevent hydrolysis .

Q. How can the stereochemical integrity of the 2'-O-MOE modification be validated during synthesis?

Methodological Answer:

- Analytical Techniques : Use P NMR to confirm phosphoramidite activation and H/C NMR to verify stereochemistry at the 2'-O position. For example, the 2'-O-MOE group should show distinct coupling constants (e.g., for β-configuration) .

- Chromatography : Pair ion-exchange chromatography with mass spectrometry (ESI-MS) to detect stereochemical impurities. A single peak in HPLC with a mass matching the theoretical value (e.g., 922.01 Da) confirms purity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported mechanisms of action (e.g., apoptosis induction vs. DNA synthesis inhibition) for this compound in lymphoid malignancies?

Methodological Answer:

- Dose-Dependent Studies : Design experiments with varying concentrations (e.g., 0.1–50 μM) to differentiate mechanisms. Low doses may induce apoptosis (via caspase-3 activation), while high doses inhibit DNA synthesis (measured via H-thymidine incorporation) .

- Pathway Analysis : Use RNA sequencing to identify differentially expressed genes (e.g., p53, Bcl-2) and confirm via Western blot. Compare results across cell lines (e.g., Raji vs. SU-DHL-4) to isolate context-dependent effects .

Q. What experimental strategies optimize the incorporation efficiency of this compound into antisense oligonucleotides (ASOs) targeting non-coding RNAs?

Methodological Answer:

- Coupling Efficiency : Pre-mix the amidite with 5-benzylthio-1H-tetrazole (BTT) for 30 seconds before coupling. Monitor coupling yields via trityl assay (>98% efficiency is ideal) .

- Sequence Design : Position the modified nucleoside near the 5' end of ASOs to enhance nuclease resistance. Validate using serum stability assays (e.g., incubation in 10% FBS for 24 hours) .

Q. How can researchers address batch-to-batch variability in this compound synthesis for reproducible in vivo studies?

Methodological Answer:

- Quality Control : Implement strict in-process controls (IPCs), including TLC for intermediate purity and HPLC-MS for final product consistency .

- In Vivo Validation : Use a syngeneic mouse model (e.g., A20 lymphoma) to compare pharmacokinetic profiles (C, AUC) across batches. Adjust dosing based on bioavailability data .

Q. What computational or biophysical methods are suitable for studying the structural impact of the 5MeC(Bz) modification on duplex stability?

Methodological Answer:

- Molecular Dynamics (MD) : Simulate modified oligonucleotides in explicit solvent (e.g., TIP3P water) to analyze base-pairing dynamics. Compare with unmodified duplexes using RMSD and hydrogen-bond occupancy metrics .

- Thermal Melting () : Measure via UV spectrophotometry. A 2'-O-MOE-5MeC(Bz) modification typically increases by 2–4°C due to enhanced stacking and hydrophobic interactions .

Q. Methodological Guidance for Data Interpretation

Q. How should researchers design factorial experiments to evaluate synergistic effects of this compound with checkpoint inhibitors?

Methodological Answer:

- Factorial Design : Use a 2×2 matrix (e.g., ± amidite, ± anti-PD-1) in a murine lymphoma model. Measure tumor volume and immune cell infiltration (via flow cytometry for CD8 T cells) .

- Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to identify interactions. Synergy is confirmed if the combination shows a significant effect (p < 0.01) exceeding additive predictions .

Q. What are best practices for validating the specificity of this compound in CRISPR/Cas9 delivery systems?

Methodological Answer:

- Off-Target Screening : Use GUIDE-seq or CIRCLE-seq to compare editing efficiency and specificity between modified and unmodified sgRNAs .

- Functional Assays : Measure on-target editing via T7E1 assay and off-target effects via deep sequencing (e.g., Illumina MiSeq). Aim for a >10-fold specificity ratio .

Q. Reproducibility and Reporting Standards

Q. How can researchers ensure reproducibility when describing this compound in publications?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.